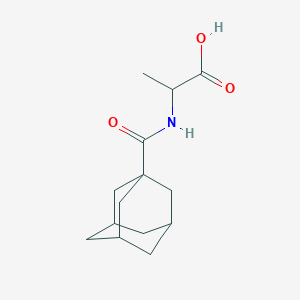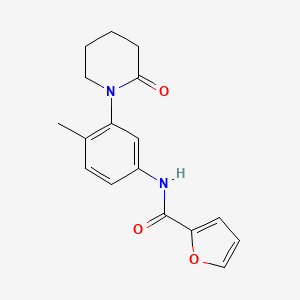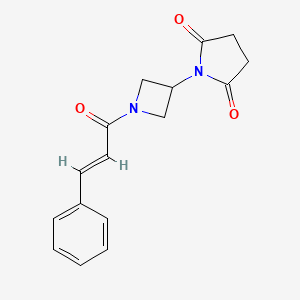
2-(adamantane-1-carbonylamino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an adamantane derivative with propanoic acid or a derivative thereof. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of 2-(adamantane-1-carbonylamino)propanoic Acid would be expected to include the fused cyclohexane rings of adamantane attached to a propanoic acid molecule via a carbonyl group . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
As a carboxylic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids. These could include reactions with bases to form salts and with alcohols to form esters . The adamantane portion of the molecule may also undergo reactions, but these would likely be less common due to the stability of the adamantane structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect those of both propanoic acid and adamantane. Propanoic acid is a weak acid that is poorly soluble in water , while adamantane is a rigid, virtually stress-free molecule .科学的研究の応用
Stability and Structure
Stability in Coal Liquefaction : Adamantane and its derivatives, including 1-adamantane carboxylic acid, exhibit remarkable stability under H-donor conditions used for converting coals to liquids. This stability challenges the model of polyamantanes as major structural features in coals (Aczel, Gorbaty, Maa, & Schlosberg, 1979).
Molecular Recognition and Assembly : The synthesis and crystal structures of derivatives, including the assembly capabilities of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, reveal its adaptability in forming one-dimensional motifs with a variety of partners (Karle, Ranganathan, & Haridas, 1997).
Material Science and Chemistry
Mixed-Ligand Metal-Organic Frameworks : Functionalized adamantane tectons, including those with carboxylate groups, contribute to the construction of metal-organic frameworks with unique structures and magnetic properties (Senchyk et al., 2013).
Organic Synthesis and Transformations : Adamantane derivatives, such as 2-hydroxy-2-adamantanecarboxylic acid, are involved in various reactions including ionizative decarbonylation and pinacol-type rearrangement, contributing to the field of organic synthesis (Olah & Wu, 1991).
Pharmaceutical and Biomedical Research
- Anti-Influenza Agents : Adamantane derivatives, synthesized from intermediates like 2-(2-oxoadamantan-1-yl)acetic acid, show potential as anti-influenza agents targeting the M2 protein. Their structure-activity relationships provide valuable insights for antiviral drug development (Pardali et al., 2019).
Advanced Materials and Catalysis
Nanoporous Frameworks for CO2 Sorption : Adamantane cores in covalent triazine-based frameworks demonstrate high thermal stability and effectiveness in carbon dioxide sorption and separation, contributing to environmental applications (Bhunia et al., 2013).
Catalysis and Hydrocarbon Reactions : Sulfated zirconia catalyzes reactions involving adamantane, leading to various oxygenates and providing insights into hydrocarbon conversions and superacidic catalysis (Farcasiu, Ghenciu, & Li, 1996).
特性
IUPAC Name |
2-(adamantane-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJILXAHMXXGCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)


![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)

![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide](/img/structure/B2838030.png)